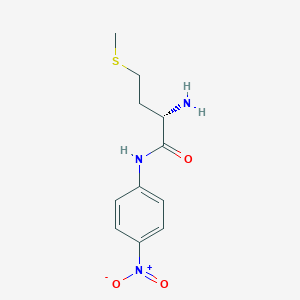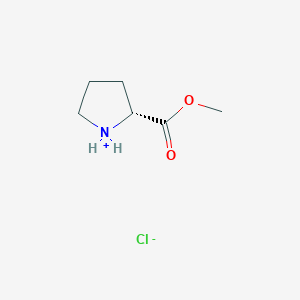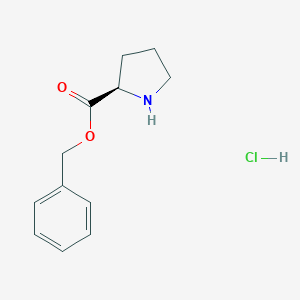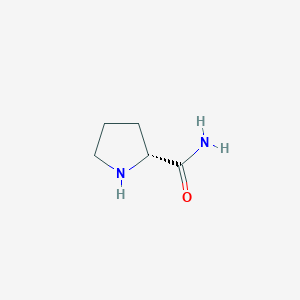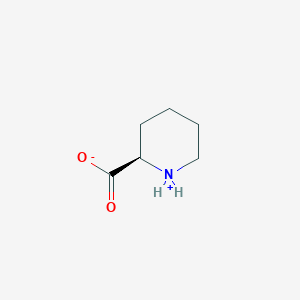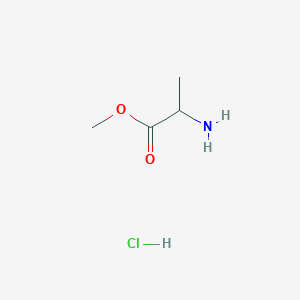
Methyl 2-aminopropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in proteomics research .
Cellular Effects
It is used in proteomics research, suggesting that it may have some influence on protein expression or function .
Molecular Mechanism
It is used in proteomics research, suggesting that it may interact with proteins or other biomolecules at the molecular level .
Temporal Effects in Laboratory Settings
It is used in proteomics research, suggesting that it may have some long-term effects on cellular function .
Dosage Effects in Animal Models
It is used in proteomics research, suggesting that it may have some effects at different dosages .
Metabolic Pathways
It is used in proteomics research, suggesting that it may interact with enzymes or cofactors in some metabolic pathways .
Transport and Distribution
It is used in proteomics research, suggesting that it may interact with transporters or binding proteins .
Subcellular Localization
It is used in proteomics research, suggesting that it may be directed to specific compartments or organelles .
Preparation Methods
Methyl 2-aminopropanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 2-aminopropanoic acid with methanol in the presence of hydrochloric acid . The reaction conditions typically include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-aminopropanoate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets and pathways. In biochemical studies, it may act as a substrate for enzymes, participating in enzymatic reactions and influencing metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 2-aminopropanoate hydrochloride can be compared with similar compounds such as:
Methyl 2-amino-2-methylpropanoate: This compound has a similar structure but differs in the presence of an additional methyl group.
Methyl 2-aminoisobutanoate hydrochloride: This compound has a similar ester and amino group but differs in the carbon chain structure.
The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and applications in various scientific fields .
Properties
CAS No. |
13515-97-4 |
|---|---|
Molecular Formula |
C4H10ClNO2 |
Molecular Weight |
139.58 g/mol |
IUPAC Name |
hydron;methyl 2-aminopropanoate;chloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H |
InChI Key |
IYUKFAFDFHZKPI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N.Cl |
Canonical SMILES |
[H+].CC(C(=O)OC)N.[Cl-] |
| 13515-97-4 14316-06-4 2491-20-5 |
|
Pictograms |
Irritant |
Synonyms |
13515-97-4; methyl2-aminopropanoatehydrochloride; DL-Alaninemethylesterhydrochloride; H-DL-Ala-OMe.HCl; h-dl-ala-omehydrochloride; DL-ALANINEMETHYLESTERHCL; SBB007634; MethylDL-2-aminopropanoatehydrochloride; dl-2-aminopropionicacidmethylesterhydrochloride; MethylL-alaninatehydrochloride; methyl2-aminopropanoatehydrochloridyl; D-ALANINEMETHYLESTER; h-dl-ala-omehcl; H-Ala-OMe??HCl; PubChem10905; MethylL-alaninateHCl; ACMC-209cpq; ACMC-209gfk; MethylDL-alaninateHCl; AC1MBT8Z; AC1Q3BUJ; A8627_SIGMA; SCHEMBL248769; SCHEMBL709460; DL-ALANINEMETHYLESTER |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


